2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Overview
Description
2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzene ring substituted with methoxy groups and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene typically involves several steps:
Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is first functionalized with methoxy groups through electrophilic aromatic substitution reactions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a halogenation reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Propoxy Group: The propoxy group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the propoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of new substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(bromomethyl)-1-methoxybenzene: Lacks the propoxy group, making it less complex.
4-(Bromomethyl)-1-methoxybenzene: Lacks both the propoxy and additional methoxy groups.
2-(3-Methoxypropoxy)-1-methoxybenzene: Lacks the bromomethyl group.
Uniqueness
2-(3-Methoxypropoxy)-4-(®-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and bromomethyl groups allows for diverse chemical reactivity, while the propoxy group adds steric bulk and potential for further functionalization.
Properties
IUPAC Name |
4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBMWOVLFPLFP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462476 | |
Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-69-5 | |
Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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